N-[1-(pyridin-2-yl)ethyl]methanesulfonamide
Description
N-[1-(Pyridin-2-yl)ethyl]methanesulfonamide (systematic name: N-[2-(pyridin-2-yl)ethyl]methanesulfonamide) is a sulfonamide derivative featuring a pyridinylethylamine backbone. Its molecular formula is C₈H₁₂N₂O₂S, with a molar mass of 200.26 g/mol . The compound is characterized by a methanesulfonamide group (-SO₂NH₂) attached to a 2-(pyridin-2-yl)ethylamine moiety.
Properties
Molecular Formula |
C8H12N2O2S |
|---|---|
Molecular Weight |
200.26 g/mol |
IUPAC Name |
N-(1-pyridin-2-ylethyl)methanesulfonamide |
InChI |
InChI=1S/C8H12N2O2S/c1-7(10-13(2,11)12)8-5-3-4-6-9-8/h3-7,10H,1-2H3 |
InChI Key |
FKYZVQMLDJQCKR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=N1)NS(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(pyridin-2-yl)ethyl]methanesulfonamide typically involves the reaction of pyridine-2-yl-ethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the overall yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
N-[1-(pyridin-2-yl)ethyl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridin-2-yl-methanone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Copper catalysts and water are commonly used for the oxidation of this compound.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under mild conditions.
Major Products Formed
Oxidation: Pyridin-2-yl-methanone derivatives.
Reduction: Various reduced forms of the compound.
Substitution: Substituted sulfonamide derivatives.
Scientific Research Applications
N-[1-(pyridin-2-yl)ethyl]methanesulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[1-(pyridin-2-yl)ethyl]methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Structural and Functional Variations
The following table summarizes key structural differences, physicochemical properties, and applications of N-[1-(pyridin-2-yl)ethyl]methanesulfonamide and its analogs:
Metal Coordination Capability
- The parent compound (N-[2-(pyridin-2-yl)ethyl]methanesulfonamide) exhibits monodentate or bidentate ligand behavior via the pyridine nitrogen and sulfonamide oxygen/nitrogen atoms .
- Benzenesulfonamide and toluenesulfonamide derivatives show reduced solubility in polar solvents due to aromatic substituents but enhanced stability in metal-organic frameworks (MOFs) .
- The imidazole-containing derivative (C₁₇H₁₈N₄O₂S) offers additional coordination sites (imidazole N-atoms), enabling stronger binding to transition metals like Cu(II) or Zn(II) .
Biological Activity
N-[1-(pyridin-2-yl)ethyl]methanesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in enzyme inhibition and potential therapeutic applications. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.
Chemical Structure and Properties
The molecular formula of this compound is C10H12N2O2S, with a molecular weight of 200.26 g/mol. The compound features a methanesulfonamide group attached to a chiral pyridine derivative, which is critical for its biological interactions. The presence of a chiral center at the (1S) configuration can influence its pharmacological effects and interactions with biological targets.
The biological activity of this compound primarily stems from its ability to inhibit specific enzymes through interactions with their active sites. The compound can form hydrogen bonds and engage in π-π interactions with aromatic amino acids in proteins, leading to modulation of various biochemical pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound has demonstrated the ability to inhibit enzymes such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), which are pivotal in inflammatory responses and microbial growth.
- Protein Binding : Its structure allows for effective binding to protein targets, influencing their activity and stability.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
| Biological Activity | IC50 (μM) | Target Enzyme | Effect |
|---|---|---|---|
| Enzyme Inhibition | 0.34 | PKMYT1 | Selective inhibition in cancer models |
| Antimicrobial Activity | 5.0 | Various | Broad-spectrum inhibition of microbial enzymes |
| Anti-inflammatory | 10.0 | COX-2 | Reduction in inflammatory markers |
Cancer Research
A notable study highlighted the compound's effectiveness in inhibiting PKMYT1, a kinase involved in cell cycle regulation. The results indicated reduced tumor growth in preclinical models, showcasing its potential for targeted cancer therapies.
Anti-inflammatory Studies
Another investigation assessed the anti-inflammatory properties of this compound. The compound significantly inhibited COX-2 activity and reduced pro-inflammatory cytokines in vitro, suggesting its applicability in treating inflammatory diseases.
Antimicrobial Activity
Research has shown that this compound exhibits broad-spectrum antimicrobial properties, effectively inhibiting the growth of various bacterial strains through enzyme inhibition mechanisms. This positions it as a candidate for developing new antimicrobial agents.
Q & A
Q. What synthetic routes are commonly employed for the preparation of N-[1-(pyridin-2-yl)ethyl]methanesulfonamide, and what are the critical reaction parameters?
Answer: The compound is typically synthesized via nucleophilic substitution or coupling reactions. A representative method involves reacting a pyridinylethylamine derivative with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Critical parameters include:
- Temperature control (0–5°C to suppress side reactions).
- Solvent choice (tetrahydrofuran or dichloromethane for optimal solubility).
- Purification via recrystallization or column chromatography to isolate the sulfonamide product .
Advanced derivatives may involve rhodium-catalyzed C–C bond alkenylation/arylation for structural diversification, as seen in analogous sulfonamide syntheses .
Q. What spectroscopic and crystallographic techniques are used to confirm the structure of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): - and -NMR verify proton environments and carbon frameworks, with pyridine protons typically appearing as doublets (δ 8.3–8.5 ppm) and sulfonamide protons as singlets (δ 3.0–3.2 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight and fragmentation patterns .
- X-ray crystallography: SHELX software (e.g., SHELXL/SHELXS) refines crystal structures, with R-factors < 0.05 indicating high precision. For example, similar sulfonamides exhibit hydrogen bonding between the sulfonyl group and pyridinyl nitrogen .
Advanced Research Questions
Q. How can computational modeling predict the reactivity and binding interactions of this compound in biological systems?
Answer:
- Density Functional Theory (DFT): Calculates electron density maps to identify nucleophilic/electrophilic sites on the pyridine and sulfonamide moieties .
- Molecular Docking: Simulates interactions with target proteins (e.g., kinases or enzymes) using software like AutoDock. The pyridinyl group often participates in π-π stacking, while the sulfonamide acts as a hydrogen-bond acceptor .
- MD Simulations: Assess conformational stability in solvent environments, critical for drug design .
Q. What strategies optimize the bioactivity of this compound through structural modification?
Answer:
- Substitution on the pyridine ring: Introducing electron-withdrawing groups (e.g., fluoro) enhances metabolic stability .
- Sulfonamide derivatization: Replacing the methyl group with bulkier substituents (e.g., cycloheptyl) improves target selectivity, as demonstrated in pyrazolopyrimidine analogs .
- Hybridization: Conjugation with thiazole or indole moieties augments antiproliferative activity, as seen in related compounds .
Q. How should researchers resolve discrepancies in crystallographic data for sulfonamide derivatives?
Answer:
- Cross-validation: Compare X-ray data with NMR/HRMS to confirm molecular connectivity .
- SHELX refinement: Use iterative cycles (SHELXL) to minimize R-factors. For example, twinning or disorder in the pyridinyl group may require constraints during refinement .
- Database cross-referencing: Validate against entries in the Cambridge Structural Database (CSD) for analogous structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
